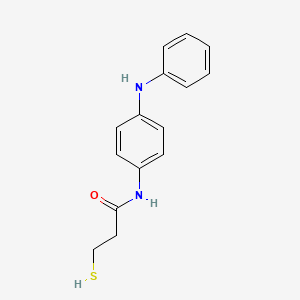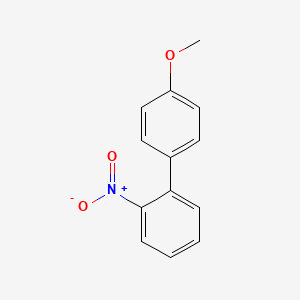
2-Chloro-5-propoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-propoxypyrimidine is an organic compound belonging to the pyrimidine family, characterized by a chloro group at the second position and a propoxy group at the fifth position of the pyrimidine ring. This compound is of significant interest in various fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-propoxypyrimidine typically involves the reaction of 2-chloropyrimidine with propanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-propoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or acetonitrile are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives, such as pyrimidine N-oxides, can be obtained.
Reduction Products: Reduced derivatives, such as dihydropyrimidines, can be synthesized.
Aplicaciones Científicas De Investigación
2-Chloro-5-propoxypyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Chloro-5-propoxypyrimidine exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence cellular pathways related to DNA synthesis, protein expression, and signal transduction, contributing to its biological activity.
Comparación Con Compuestos Similares
- 2-Chloro-5-methoxypyrimidine
- 2-Chloro-5-ethoxypyrimidine
- 2-Chloro-5-butoxypyrimidine
Comparison: 2-Chloro-5-propoxypyrimidine is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and biological applications .
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
2-chloro-5-propoxypyrimidine |
InChI |
InChI=1S/C7H9ClN2O/c1-2-3-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3 |
Clave InChI |
KRAADBBFGPGHJF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CN=C(N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Ethynylphenoxy)methyl]-3-fluorobenzene](/img/structure/B8613568.png)
![5,6,7,8-tetrahydro-2-(phenoxymethyl)-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B8613570.png)







![7-Bromo-4-methylsulfanylthieno[3,2-d]pyrimidine](/img/structure/B8613641.png)


